molecular formula C11H20N6O3 B13137634 Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- CAS No. 62192-68-1

Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-

Cat. No.: B13137634
CAS No.: 62192-68-1
M. Wt: 284.32 g/mol
InChI Key: HVZOYEZYGKYNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is a chemical compound known for its diverse applications in various fields. It is a derivative of triazine, a heterocyclic compound, and contains morpholine and ethanolamine moieties. This compound is often used as a stabilizer and additive in polymers and other materials to enhance their properties.

Preparation Methods

The synthesis of 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves a series of chemical reactions. One common method includes the reaction of cyanuric chloride with morpholine to form 2,4-dichloro-6-morpholino-1,3,5-triazine. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with various substrates, influencing biochemical pathways and cellular processes . Its stabilizing properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation .

Properties

CAS No.

62192-68-1

Molecular Formula

C11H20N6O3

Molecular Weight

284.32 g/mol

IUPAC Name

2-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C11H20N6O3/c18-5-1-12-9-14-10(13-2-6-19)16-11(15-9)17-3-7-20-8-4-17/h18-19H,1-8H2,(H2,12,13,14,15,16)

InChI Key

HVZOYEZYGKYNQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCCO)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.